molecular formula C13H11N3O2S B2909103 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole CAS No. 111198-05-1

1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2909103
CAS No.: 111198-05-1
M. Wt: 273.31
InChI Key: MVMJSTOXBAXBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C13H11N3O2S. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in corrosion inhibition and as a ligand in coordination chemistry

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Benzotriazole+Benzenesulfonyl chlorideThis compound\text{Benzotriazole} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Benzotriazole+Benzenesulfonyl chloride→this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of benzotriazole derivatives with reduced sulfonyl groups.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzotriazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium for coupling reactions

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and has potential therapeutic applications .

Comparison with Similar Compounds

1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds such as:

    Benzotriazole: The parent compound, which lacks the benzenesulfonyl group, has different chemical reactivity and applications.

    Benzenesulfonic acid: A simpler sulfonyl compound with different properties and applications, primarily used in detergents and as a catalyst.

    Sulfonylureas: A class of compounds with sulfonyl groups that are used as herbicides and antidiabetic drugs.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,11-6-2-1-3-7-11)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJSTOXBAXBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.